molecular formula C14H18FNO2 B13149898 tert-Butyl 3-amino-7-fluoro-2,3-dihydro-1H-indene-4-carboxylate

tert-Butyl 3-amino-7-fluoro-2,3-dihydro-1H-indene-4-carboxylate

Cat. No.: B13149898
M. Wt: 251.30 g/mol
InChI Key: XWRYECGIRJVJSX-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-7-fluoro-2,3-dihydro-1H-indene-4-carboxylate is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorine atom on the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-7-fluoro-2,3-dihydro-1H-indene-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a cyclization reaction of suitable precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or ammonia.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and suitable acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-7-fluoro-2,3-dihydro-1H-indene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), amines, Selectfluor, N-fluorobenzenesulfonimide (NFSI)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Fluorinated derivatives, amino derivatives

Scientific Research Applications

tert-Butyl 3-amino-7-fluoro-2,3-dihydro-1H-indene-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-7-fluoro-2,3-dihydro-1H-indene-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

tert-Butyl 3-amino-7-fluoro-2,3-dihydro-1H-indene-4-carboxylate can be compared with other indene derivatives, such as:

    tert-Butyl 3-amino-2,3-dihydro-1H-indene-4-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    tert-Butyl 3-amino-7-chloro-2,3-dihydro-1H-indene-4-carboxylate: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

    tert-Butyl 3-amino-7-bromo-2,3-dihydro-1H-indene-4-carboxylate: Contains a bromine atom, which may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

tert-butyl 3-amino-7-fluoro-2,3-dihydro-1H-indene-4-carboxylate

InChI

InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)9-4-6-10(15)8-5-7-11(16)12(8)9/h4,6,11H,5,7,16H2,1-3H3

InChI Key

XWRYECGIRJVJSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C2C(CCC2=C(C=C1)F)N

Origin of Product

United States

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